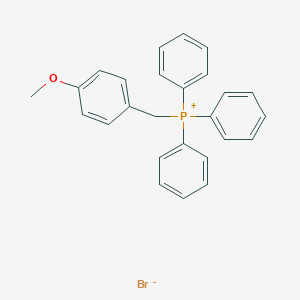
(4-Methoxybenzyl)(triphenyl)phosphonium bromide
説明
(4-Methoxybenzyl)(triphenyl)phosphonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C26H24BrOP and its molecular weight is 463.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Phosphonium salts, a class to which this compound belongs, have been studied for their potential as mitochondrial targeting agents . The high trans-membrane potential of mitochondria in cancer cells makes them a potential target for chemotherapeutic drug delivery .
Mode of Action
Phosphonium salts are known to interact with their targets (such as mitochondria) due to their lipophilic cationic nature . This allows them to pass through the phospholipid bilayer membrane structure and accumulate in the mitochondria of cancer cells .
Biochemical Pathways
Phosphonium salts have been associated with mitochondrial targeting, which could potentially affect energy production pathways within the cell .
Pharmacokinetics
Its molecular weight is 46335 , which could influence its absorption and distribution
Result of Action
Phosphonium salts have been associated with potential anti-cancer effects due to their ability to target and accumulate in the mitochondria of cancer cells .
生物活性
(4-Methoxybenzyl)(triphenyl)phosphonium bromide, often abbreviated as 4-MBP, is a phosphonium salt that has garnered interest due to its potential biological activity, particularly in cancer treatment. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C26H24BrOP
- Molecular Weight : 463.35 g/mol
- CAS Number : 3462-97-3
The compound consists of a triphenylphosphonium cation linked to a 4-methoxybenzyl group, which enhances its lipophilicity and facilitates mitochondrial targeting.
Targeting Mitochondria
Phosphonium salts like 4-MBP are known for their ability to accumulate in mitochondria due to the negative membrane potential across the inner mitochondrial membrane. This property allows them to act as carriers for various therapeutic agents, enhancing their delivery to cancer cells where mitochondrial dysfunction is prevalent.
- Mitochondrial Accumulation : The positively charged phosphonium moiety accumulates inside mitochondria, leading to increased local concentrations of the drug.
- Disruption of Mitochondrial Function : Once inside, these compounds can disrupt mitochondrial respiration and ATP synthesis, contributing to the cytotoxic effects observed in cancer cells .
Biological Activity and Anticancer Effects
Recent studies have highlighted the antiproliferative effects of 4-MBP on various cancer cell lines:
- Cytotoxicity Studies : In vitro studies demonstrated that 4-MBP exhibits significant cytotoxicity against several human cancer cell lines, including:
The compound showed growth inhibition with GI50 values in the low micromolar range, indicating its potential as an anticancer agent.
Case Studies
- Selective Cytotoxicity : Research indicated that while 4-MBP was effective against malignant cells, it displayed lower toxicity towards non-malignant cells, suggesting a degree of selectivity that could be beneficial for therapeutic applications .
- Mechanism Exploration : Studies involving various structural modifications of triphenylphosphonium derivatives revealed that alterations in hydrophobicity and linker length significantly impacted cellular uptake and cytotoxicity. For instance, longer aliphatic chains enhanced the antiproliferative activity against cancer cells while reducing toxicity towards normal cells .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | GI50 (μM) | Selectivity Index |
|---|---|---|
| T-47D Breast Carcinoma | <10 | High |
| A375 Melanoma | <5 | Moderate |
| PC-3 Prostate Cancer | <8 | High |
| HCT-116 Colon Cancer | <12 | Moderate |
特性
IUPAC Name |
(4-methoxyphenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24OP.BrH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYHLQVYIVLMJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370555 | |
| Record name | [(4-Methoxyphenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1530-38-7 | |
| Record name | [(4-Methoxyphenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















